An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-YL)methanol Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its fundamental properties, outlines a strategic approach to its synthesis, and discusses its potential applications, particularly in the realm of drug discovery and development. The insights provided herein are grounded in established chemical principles and field-proven methodologies.
Executive Summary
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is the salt form of the parent compound, (2-Ethyl-1,3-thiazol-4-yl)methanol. The thiazole ring is a pivotal structural motif in a multitude of biologically active molecules.[1] The introduction of an ethyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring offers a unique combination of lipophilicity and hydrophilicity, making it an attractive building block for medicinal chemistry. The hydrochloride salt form is anticipated to enhance the compound's aqueous solubility and stability, facilitating its use in biological assays and pharmaceutical formulations. This guide will serve as a foundational resource for researchers and professionals working with this and structurally related compounds.
Core Physicochemical Properties
While specific experimental data for (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is not extensively available in public literature, we can characterize the free base, (2-Ethyl-1,3-thiazol-4-yl)methanol, and extrapolate the expected properties of its hydrochloride salt.
Properties of the Free Base: (2-Ethyl-1,3-thiazol-4-yl)methanol
| Property | Value | Source |
| CAS Number | 937663-77-9 | |
| Molecular Formula | C₆H₉NOS | |
| Molecular Weight | 143.21 g/mol | |
| SMILES | CCC1=NC(=CS1)CO | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | |
| logP (octanol-water partition coefficient) | 1.1978 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 | |
| Storage Conditions | Sealed in dry, 2-8°C |
Predicted Properties of the Hydrochloride Salt
The conversion of the basic thiazole nitrogen to its hydrochloride salt is expected to significantly alter its physical properties.
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Increased Aqueous Solubility: The ionic nature of the hydrochloride salt will enhance its solubility in water and other polar protic solvents compared to the free base. This is a critical attribute for compounds intended for biological evaluation.
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Higher Melting Point: Salts generally have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.
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Improved Stability: The salt form can offer greater stability against degradation, particularly for compounds that may be prone to oxidation or other reactions in their free base form.
Synthesis and Purification
A robust and reproducible synthesis is paramount for obtaining high-purity (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride for research and development purposes. The following sections outline a logical and experimentally sound synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves the formation of the thiazole ring as a key step, followed by the formation of the hydrochloride salt.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages: thiazole ring formation, functional group modification, and salt formation.
Detailed Experimental Protocols
3.3.1 Stage 1: Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[2] It involves the reaction of an α-haloketone with a thioamide.
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Reaction Setup: To a solution of propanethioamide in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
3.3.2 Stage 2: Reduction of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate
The reduction of the ester to the primary alcohol is a standard transformation. A common and effective method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).[3]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-ethyl-1,3-thiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C.
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Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
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Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2-Ethyl-1,3-thiazol-4-yl)methanol.
3.3.3 Stage 3: Formation of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
The final step is the conversion of the free base to its hydrochloride salt.
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Salt Formation: Dissolve the purified (2-Ethyl-1,3-thiazol-4-yl)methanol in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the hydroxymethyl group, and the thiazole ring proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C=N and C-S stretches of the thiazole ring.
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Melting Point Analysis: The melting point of the hydrochloride salt should be determined and will serve as an indicator of its purity.
Potential Applications and Future Directions
Thiazole-containing compounds are known to exhibit a wide range of biological activities, and (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride represents a valuable scaffold for further chemical exploration.[1]
Medicinal Chemistry and Drug Discovery
The thiazole nucleus is a common feature in many clinically used drugs. The subject compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Areas of interest include:
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Anticancer Agents: Thiazole derivatives have been investigated for their potential as anticancer agents.[1]
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Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs.
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Anti-inflammatory Agents: Certain thiazole-containing compounds have demonstrated anti-inflammatory properties.
Materials Science and Agrochemicals
Beyond pharmaceuticals, thiazole derivatives can find applications in materials science and as agrochemicals.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a promising building block for chemical synthesis and drug discovery. While specific experimental data for the hydrochloride salt is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from the corresponding free base. The methodologies and insights presented here are intended to empower researchers to confidently work with this compound and to explore its full potential in their scientific endeavors.
